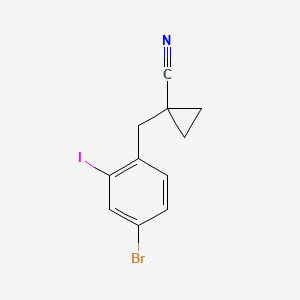
1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE
Description
1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE is a halogenated benzyl cyclopropane derivative with the molecular formula C11H9BrIN and a molecular weight of 362 g/mol . This compound is notable for its unique structure, which includes both bromine and iodine atoms attached to a benzyl group, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9BrIN |
|---|---|
Poids moléculaire |
362.00 g/mol |
Nom IUPAC |
1-[(4-bromo-2-iodophenyl)methyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H9BrIN/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5H,3-4,6H2 |
Clé InChI |
ZUVWLCWIPCFIQG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=C(C=C(C=C2)Br)I)C#N |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE typically involves multiple steps. One common method starts with the bromination of 4-iodotoluene to form 4-bromo-2-iodotoluene. This intermediate is then subjected to a cyclopropanation reaction with cyclopropanecarbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclopropanation Reactions: The cyclopropane ring can be opened or modified through various reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
Applications De Recherche Scientifique
1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzyl bromide: A related compound with similar halogenation but lacking the cyclopropane ring.
4-Bromo-2-iodotoluene: An intermediate in the synthesis of 1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE.
Uniqueness
This compound is unique due to its combination of bromine and iodine atoms attached to a benzyl group, along with a cyclopropane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


